molecular formula C28H41NO3 B173369 N-Arachidonoyl dopamine CAS No. 199875-69-9

N-Arachidonoyl dopamine

Cat. No. B173369
M. Wt: 439.6 g/mol
InChI Key: MVVPIAAVGAWJNQ-DOFZRALJSA-N
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Description

N-Arachidonoyl dopamine (NADA) is an endocannabinoid that acts as an agonist of the CB1 receptor and the transient receptor potential V1 (TRPV1) ion channel . It was first described as a putative endocannabinoid in 2000 and was subsequently identified as an endovanilloid in 2002 . NADA is an endogenous arachidonic acid-based lipid found in the brain of rats, with especially high concentrations in the hippocampus, cerebellum, and striatum .


Molecular Structure Analysis

N-acyldopamines, including NADA, consist of a hydrocarbon tail and a polar head group capable of interacting with cell membranes, membrane proteins, or ion channels function .


Chemical Reactions Analysis

NADA has been shown to activate both human and rat TRPV1 overexpressed in HEK-293 cells . Other endocannabinoids such as PALDA and STERDA, mediated an entourage effect on NADA-mediated actions, indicating an enhanced calcium mobilization through TRPV1 when coapplied with NADA .


Physical And Chemical Properties Analysis

NADA is a fatty amide, a member of catechols, a secondary carboxamide, and a N-(fatty acyl)-dopamine . It is functionally related to dopamine and arachidonic acid .

Scientific Research Applications

Inhibition of T-type Calcium Channels

N-Arachidonoyl dopamine (NADA) has been shown to modulate T-type voltage-gated calcium channel currents (ICa), which are expressed by many excitable cells, including neurons involved in pain detection and processing. This suggests a potential role for NADA in pain modulation (Ross, Gilmore, & Connor, 2009).

Neuroprotective Effects under Hypoxic Conditions

NADA demonstrated protective effects on cultured hippocampal neurons in a model of hypoxia/reoxygenation. It preserved bioelectric activity and viability of neurons, indicating its potential as a neuroprotective agent (Vedunova et al., 2014).

Modulation of Signaling Pathways

NADA activates specific signaling pathways in vitro. It has been identified as a highly biased ligand at cannabinoid CB1 receptors, indicating its role in modulating cannabinoid receptor-mediated physiological processes (Redmond et al., 2016).

Role in Nociception and Inflammation

Studies suggest that NADA plays a significant role in nociception and inflammation in the central and peripheral nervous system. It is also a potent agonist for the TRPV1 receptor, which is an endogenous transducer of noxious heat (Grabiec & Dehghani, 2017).

Biosynthesis of NADA

Research has explored the biosynthesis of NADA, which occurs through an enzyme-mediated conjugation of arachidonic acid with dopamine. This highlights the complex biochemical pathways involved in the synthesis of this endogenous ligand (Hu et al., 2009).

Modulation of Acute Systemic Inflammation

NADA has demonstrated potent anti-inflammatory properties in vivo, particularly in models of systemic inflammation. It reduced activation of human endothelial cells and improved survival in endotoxemic mice, suggesting its potential for therapeutic use in acute inflammation (Lawton et al., 2017).

Impact on Primary Afferent Fibre and Spinal Cord Neuronal Responses

NADA's activation of both TRPV1 and CB1 receptors contributes to its complex effects on primary afferent fibre function, indicating its significance in pain signaling processes (Sagar et al., 2004).

Influence on Blood Pressure

NADA induced a depressor effect through activation of TRPV1 channels, particularly during high-salt intake in animal models. This suggests its role in cardiovascular regulation (Wang & Wang, 2007).

Future Directions

There is evidence suggesting that NADA is an effective agent to manage neuroinflammatory diseases or pain and can be useful in designing novel therapeutic strategies . Further studies will be needed to thoroughly elucidate the mechanisms by which NADA exerts its effects in vivo . Additionally, the observed dramatic difference in the mode of action of N-acyl dopamines points to the possible existence of novel pathogenic mechanisms of neurodegeneration induced by prolonged uncompensated production of these substances within neuronal tissue .

properties

IUPAC Name

(5Z,8Z,11Z,14Z)-N-[2-(3,4-dihydroxyphenyl)ethyl]icosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(32)29-23-22-25-20-21-26(30)27(31)24-25/h6-7,9-10,12-13,15-16,20-21,24,30-31H,2-5,8,11,14,17-19,22-23H2,1H3,(H,29,32)/b7-6-,10-9-,13-12-,16-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVPIAAVGAWJNQ-DOFZRALJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCC1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H41NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415208
Record name N-Arachidonoyldopamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Arachidonoyl dopamine

CAS RN

199875-69-9
Record name N-Arachidonoyldopamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=199875-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arachidonyl dopamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199875699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Arachidonoyldopamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-ARACHIDONOYL DOPAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8NX2KL2YP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,390
Citations
U Grabiec, F Dehghani - Cannabis and cannabinoid research, 2017 - liebertpub.com
… The best examined member of this group is N-arachidonoyl dopamine (NADA) next to endogenous N-oleoyl dopamine (OLDA), Npalmitoyl dopamine (PALDA), and N-stearoyl …
Number of citations: 39 www.liebertpub.com
S Marinelli, V Di Marzo, F Florenzano, F Fezza… - …, 2007 - nature.com
In the present study, we used electrophysiological, biochemical, and confocal microscopy techniques, to investigate the functional role of transient receptor potential vanilloid type 1 (…
Number of citations: 181 www.nature.com
SSJ Hu, HB Bradshaw, VM Benton, JSC Chen… - … and essential fatty acids, 2009 - Elsevier
N-arachidonoyl dopamine (NADA) is an endogenous ligand that activates the cannabinoid type 1 receptor and the transient receptor potential vanilloid type 1 channel. Two potential …
Number of citations: 86 www.sciencedirect.com
HR Ross, AJ Gilmore, M Connor - British journal of …, 2009 - Wiley Online Library
… Key results: N-arachidonoyl dopamine completely inhibited Ca V 3 channels with a rank … Conclusions and implications: N-arachidonoyl dopamine and NAGly increase the steady-state …
Number of citations: 76 bpspubs.onlinelibrary.wiley.com
SE O'Sullivan, DA Kendall… - British journal of …, 2004 - Wiley Online Library
… We have investigated the vascular effects of N-arachidonoyl-dopamine (NADA), a novel endocannabinoid/vanilloid. NADA caused vasorelaxant effects comparable to those of …
Number of citations: 78 bpspubs.onlinelibrary.wiley.com
M Wu, J Huang, J Zhang, C Benes, B Jiao… - Molecular cancer …, 2017 - AACR
… Compounds in the class represented by endocannabinoid N-arachidonoyl dopamine (NADA) can induce … We found that N-arachidonoyl dopamine (NADA) inhibits the NRAS oncogenic …
Number of citations: 14 aacrjournals.org
E Novosadova, S Antonov, E Arsenyeva, A Kobylanskiy… - Neurotoxicology, 2021 - Elsevier
… For the first time the cytotoxic and neuroprotective effects endocannabinoids N-arachidonoyl dopamine (N-ADA) and N-docosahexaenoyl dopamine (N-DDA) were assessed in human …
Number of citations: 6 www.sciencedirect.com
SK Lawton, F Xu, A Tran, E Wong… - The Journal of …, 2017 - journals.aai.org
N-Arachidonoyl dopamine (NADA) is an endogenous lipid that potently activates the transient receptor potential vanilloid 1 (TRPV1), which mediates pain and thermosensation. NADA …
Number of citations: 22 journals.aai.org
WJ Redmond, EE Cawston, NL Grimsey… - British Journal of …, 2016 - Wiley Online Library
Background and Purpose N‐arachidonyl dopamine (NADA) has been identified as a putative endocannabinoid, but there is little information about which signalling pathways it activates…
Number of citations: 28 bpspubs.onlinelibrary.wiley.com
R Soler-Torronteras, M Lara-Chica, V García… - … et Biophysica Acta (BBA …, 2014 - Elsevier
… N-arachidonoyl-dopamine (NADA)-induced HIF-1α stabilization depends on the dopamine moiety of the molecule and is independent of cannabinoid receptor-1 (CB 1 ) and transient …
Number of citations: 13 www.sciencedirect.com

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